4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

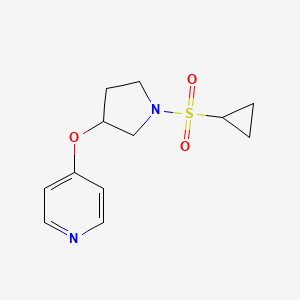

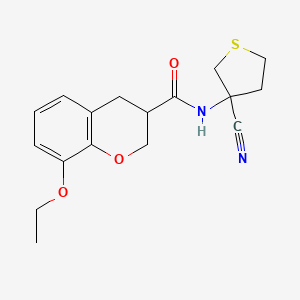

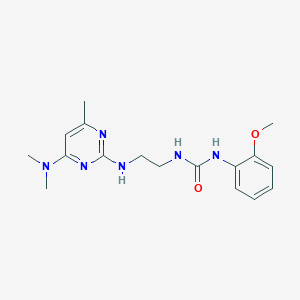

The compound “4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a type of heterocyclic compound . It also contains a cyano group (-CN) and an amide group (CONH2), which are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements in the ring . The cyano group and the amide group are functional groups that can participate in various chemical reactions .Chemical Reactions Analysis

Cyanoacetamide derivatives, like this compound, are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Alzheimer's Disease Imaging

One of the pioneering applications of benzothiazole derivatives is in the realm of Alzheimer's disease imaging. Compounds such as [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP) and N-methyl [11C]2-(4'-methylaminophenyl)-6-hydroxy-benzothiazole (11C-PIB) have been extensively studied for their ability to measure amyloid deposits in vivo within the brain, utilizing PET imaging. These studies underscore the robust potential of benzothiazole derivatives in diagnosing and monitoring Alzheimer's disease progression, offering a groundbreaking approach to understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).

Pharmacological Potency

Benzothiazole and its derivatives have been recognized for their broad spectrum of pharmacological activities. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structural diversity offered by the benzothiazole nucleus has been crucial in the development of numerous potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, showcasing the skeleton's versatility in contributing to biologically active molecules and therapeutics (Sumit, Kumar, & Mishra, 2020).

Chemotherapeutic Applications

The therapeutic potential of benzothiazole derivatives extends into the realm of oncology, where their anticancer activities have been explored with promising outcomes. The simple structural motif of 2-arylbenzothiazoles has been identified as potential antitumor agents, underscoring the significance of the benzothiazole scaffold in the development of novel chemotherapeutic agents. This exploration highlights the diverse pharmacological profiles of benzothiazole derivatives and their role in anticancer research, demonstrating their potential in treating various diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Future Directions

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities such as antiviral, anticancer, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal and anti-inflammatory activities .

Mode of Action

Without specific information on “4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide”, it’s difficult to provide an accurate mode of action. Many benzothiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Biochemical Pathways

Benzothiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities .

Properties

IUPAC Name |

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSPEBKQQMWPJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)

![Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2559044.png)